molecular formula C12H15N3O2 B13096019 tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

Cat. No.: B13096019
M. Wt: 233.27 g/mol
InChI Key: PBULZXWPUWZVEZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: is a heterocyclic compound that belongs to the class of pyrrolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolo[2,3-b]pyrazine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the treatment of diseases such as cancer and inflammatory disorders.

Medicine: In medicine, this compound is investigated for its therapeutic potential. It is used in the development of drugs targeting specific enzymes and receptors involved in disease pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can modulate various cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
  • tert-Butyl 5-bromo-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Uniqueness: tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 2-methylpyrrolo[2,3-b]pyrazine-5-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-8-7-13-10-9(14-8)5-6-15(10)11(16)17-12(2,3)4/h5-7H,1-4H3

InChI Key

PBULZXWPUWZVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C=CN2C(=O)OC(C)(C)C

Origin of Product

United States

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